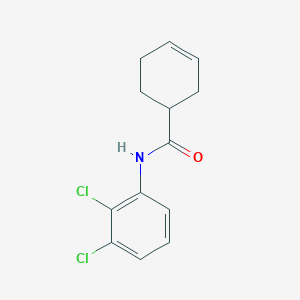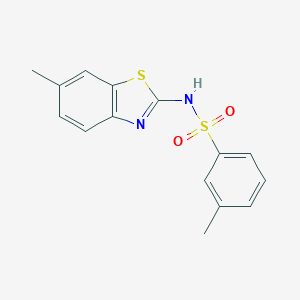
N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as Aceclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Aceclofenac is a derivative of diclofenac, which is also an NSAID commonly used for pain relief. However, Aceclofenac is considered to be more effective and safer than diclofenac due to its lower risk of gastrointestinal side effects.
Mécanisme D'action
N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in the development of pain and inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activity of nuclear factor-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is commonly used in preclinical studies due to its well-established safety profile and efficacy in treating pain and inflammation. However, it is important to note that this compound, like all NSAIDs, can have adverse effects on the gastrointestinal tract, liver, and kidneys. Therefore, it is important to use this compound in appropriate doses and to monitor its effects carefully.
Orientations Futures
There are several areas of future research that could be explored with regards to N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is the development of new formulations of this compound that could improve its efficacy and reduce its side effects. Another area of interest is the investigation of the effects of this compound on other inflammatory mediators, such as leukotrienes and platelet-activating factor. Additionally, the role of this compound in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis, could be explored.
Méthodes De Synthèse
N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide can be synthesized by reacting 2-acetylphenol with 4-chloro-2-methylphenol in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with chloroacetyl chloride to form this compound.
Applications De Recherche Scientifique
N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used in preclinical studies to investigate the mechanism of action of NSAIDs and to evaluate their efficacy in treating pain and inflammation.
Propriétés
Formule moléculaire |
C17H16ClNO3 |
|---|---|
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H16ClNO3/c1-11-9-13(18)7-8-16(11)22-10-17(21)19-15-6-4-3-5-14(15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21) |
Clé InChI |
JJVXVDVDTWLROK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)C |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)

![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)

![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)



